1-(2-(Benzylamino)-2-oxoethyl)piperidine-4-carboxamide
Description
1-(2-(Benzylamino)-2-oxoethyl)piperidine-4-carboxamide is a synthetic compound featuring a piperidine-4-carboxamide core linked to a benzylamino group via a 2-oxoethyl bridge.
Properties
IUPAC Name |
1-[2-(benzylamino)-2-oxoethyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c16-15(20)13-6-8-18(9-7-13)11-14(19)17-10-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H2,16,20)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIPZQUIQSXOOAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)CC(=O)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Benzylamino)-2-oxoethyl)piperidine-4-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Benzylamino Group: The benzylamino group can be introduced through nucleophilic substitution reactions using benzylamine and suitable electrophiles.
Formation of the Carboxamide Group: The carboxamide group can be formed through amidation reactions involving carboxylic acids or their derivatives and amines.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(Benzylamino)-2-oxoethyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzylamino group can be replaced with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1-(2-(Benzylamino)-2-oxoethyl)piperidine-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(2-(Benzylamino)-2-oxoethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to modulation of biological processes. For example, it may inhibit protein kinases or other enzymes involved in cell signaling pathways, thereby affecting cell proliferation, apoptosis, or other cellular functions.
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related piperidine carboxamide derivatives, emphasizing substituent effects, synthetic routes, and physicochemical properties.
Key Comparative Insights
Substituent Effects
- Stereochemistry : The (S)-enantiomer 11o highlights the role of chirality in activity, though the target compound lacks reported stereocenters .
Functional Group Impact
- Amide vs. Ester : The target compound’s amide bonds confer greater stability compared to ester-containing analogs like HR399267 , which are prone to hydrolysis .
- Heterocyclic Additions : Compounds with benzodiazol-2-one (4 ) or chromenyl (11 ) groups introduce planar aromatic systems, which may enhance target binding but reduce solubility .
Physicochemical Properties
- Molecular Weight : The target compound’s inferred molecular weight (~275 g/mol) falls within the "drug-like" range, unlike larger analogs like 11o , which face bioavailability challenges .
- Polarity : The fluorophenyl derivative’s fluorine atom balances lipophilicity and polarity, optimizing absorption .
Biological Activity
1-(2-(Benzylamino)-2-oxoethyl)piperidine-4-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the context of neuropharmacology and cancer research. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
This compound exhibits its biological effects primarily through the inhibition of specific enzymes and modulation of signaling pathways. It has been shown to interact with N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of bioactive lipids such as anandamide, which plays a crucial role in various physiological processes including pain modulation and emotional behavior .
Structure-Activity Relationships (SAR)
Research has established that modifications to the piperidine ring and the benzylamino group can significantly influence the compound's potency and selectivity. For instance, certain analogs have demonstrated enhanced inhibitory activity against NAPE-PLD with improved lipophilicity, which is essential for central nervous system (CNS) penetration .
Neuropharmacological Effects
In a study examining the effects of this compound on emotional behaviors in mice, it was found that doses as low as 30 mg/kg could significantly reduce anandamide levels in the brain. This reduction correlated with observable changes in anxiety-like behaviors, suggesting that the compound may serve as a potential therapeutic agent for anxiety disorders .
Anticancer Activity
Another area of investigation involves the compound's cytotoxic effects against various cancer cell lines. In vitro studies have indicated that derivatives of this compound exhibit significant antiproliferative effects against human lung cancer cells (A549), with IC50 values around 10.88 μg/mL . These findings suggest a promising avenue for developing new cancer therapies based on this scaffold.
Research Findings Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
